2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid
Description
This compound is a derivative of phenylalanine modified with two critical functional groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A widely used amine-protecting group in solid-phase peptide synthesis (SPPS), offering stability under basic conditions and cleavability under mild acidic conditions .
- tert-Butyl carbonate (Boc) ester: A hydrolytically labile protecting group for hydroxyl or carboxyl moieties, removable under acidic conditions (e.g., trifluoroacetic acid).
The tert-butyl carbonate moiety in the para position of the phenyl ring distinguishes this compound from other Fmoc-protected amino acids. This structural feature enhances steric bulk and may influence solubility, reactivity, and metabolic stability in drug development applications.
Properties
Molecular Formula |
C30H31NO7 |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C30H31NO7/c1-30(2,3)38-29(35)37-17-20-14-12-19(13-15-20)16-26(27(32)33)31-28(34)36-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,34)(H,32,33) |
InChI Key |
WMMAZNYUHWBPAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Hydroxymethyl)phenylalanine Precursor
The foundational step involves preparing 4-(hydroxymethyl)phenylalanine , which serves as the scaffold for subsequent modifications. Industrial methods typically employ:
-
Biocatalytic hydroxylation : Using E. coli expressing tyrosine hydroxylase to convert L-phenylalanine to 4-hydroxyphenylalanine, followed by reduction with sodium borohydride.
-
Chemical synthesis : Friedel-Crafts alkylation of benzene with formaldehyde, followed by Strecker amino acid synthesis. This route yields racemic mixtures, necessitating chiral resolution via enzymatic kinetic resolution.
Key Data :
| Parameter | Biocatalytic Route | Chemical Route |
|---|---|---|
| Yield | 78–82% | 65–70% |
| Enantiomeric Excess | >99% | 50% (pre-res) |
| Scale | Multi-kilogram | Lab-scale |
Fmoc Protection of the Amino Group
The amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under mildly basic conditions:
Procedure :
-
Dissolve 4-(hydroxymethyl)phenylalanine (1 eq) in 1:1 dioxane/water .
-
Add Fmoc-Cl (1.2 eq) and NaHCO₃ (2.5 eq) at 0°C.
-
Stir for 4–6 hours at room temperature.
-
Acidify to pH 2 with HCl, extract with ethyl acetate, and crystallize from ethanol/water.
Optimization Insights :
tert-Butyl Carbonate Protection of the Hydroxymethyl Group
The hydroxymethyl side chain is protected using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) :
Procedure :
-
Dissolve Fmoc-protected intermediate (1 eq) in anhydrous dichloromethane (DCM) .
-
Add Boc₂O (1.5 eq) and DMAP (0.1 eq) .
-
Stir under nitrogen for 12 hours.
-
Quench with ice-cold water, extract with DCM, and purify via silica chromatography.
Critical Parameters :
| Factor | Optimal Range | Effect of Deviation |
|---|---|---|
| DMAP Concentration | 0.05–0.1 eq | <0.05 eq: Incomplete reaction |
| Solvent | Anhydrous DCM | Moisture causes Boc hydrolysis |
| Reaction Time | 10–14 hours | <8 hours: Low conversion |
Carboxylic Acid Activation and Final Deprotection
The carboxylic acid is temporarily protected as a 2-chlorotrityl (2-CTC) resin-bound ester to prevent side reactions during subsequent steps:
Procedure :
-
Swell 2-CTC resin (1.2 mmol/g) in DCM for 30 minutes.
-
Load Fmoc-OtBu-protected intermediate (3 eq) with DIEA (9 eq) in DCM.
-
Cap unreacted sites with methanol.
-
Cleave from resin using 1% trifluoroacetic acid (TFA) in DCM to yield the free acid.
Yield Comparison :
| Protection Method | Deprotection Efficiency | Purity (HPLC) |
|---|---|---|
| 2-CTC Resin | 92–95% | ≥99.5% |
| Methyl Ester | 75–80% | 97–98% |
Industrial-Scale Production Challenges
Solubility Management
The tert-butyl carbonate group introduces hydrophobicity, complicating aqueous workups. Industrial protocols use DMF/THF mixtures (3:1) to maintain solubility during Fmoc protection.
Crystallization Optimization
Ethanol/water systems achieve high-purity crystallization:
-
Ethanol:H₂O = 2:3 at 80°C dissolves crude product.
Analytical Characterization
Purity Assessment
Chiral Integrity
Circular dichroism confirms >99% enantiomeric excess, critical for peptide bioactivity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
- Building Block for Peptides : The compound is utilized as a monomer in the synthesis of complex peptides due to its stability and reactivity under specific conditions.
- Organic Synthesis : It serves as an intermediate in the production of various organic molecules, facilitating the assembly of intricate chemical structures.
Biology
- Protein Interactions : This compound is employed in studies investigating protein-protein interactions and enzyme mechanisms, providing insights into biochemical pathways.
- Enzymatic Reactions : It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes.
Medicine
- Drug Development : The compound is investigated for its potential therapeutic properties, acting as a precursor in the design of novel pharmaceuticals.
- Therapeutic Applications : Similar compounds have shown promise in treating various diseases, including cancer and metabolic disorders.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc and Boc groups play a crucial role in protecting the amino and carboxyl groups during chemical reactions, allowing for selective modifications. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities with related Fmoc-protected amino acids:
Physicochemical Properties
- Solubility : Compounds with fluorinated or hydrophobic substituents (e.g., o-tolyl, difluoromethyl) exhibit lower aqueous solubility compared to polar derivatives like the target compound’s tert-butyl carbonate group, which may enhance solubility in organic solvents .
- Stability : The Boc group in the target compound is acid-labile, similar to tert-butyl esters, but differs from allyloxycarbonyl (e.g., ) or Fmoc groups, which require distinct deprotection conditions .
Research Findings and Practical Considerations
- Synthesis : Analogous compounds are synthesized via Fmoc-OSu coupling under basic conditions, as demonstrated in , yielding ~73% efficiency .
- Thermal Stability : Fmoc-protected compounds typically decompose above 200°C, but substituents like fluorine may alter thermal profiles .
- Toxicity: Limited data exist for the target compound, but structurally similar Fmoc derivatives are generally non-toxic in vitro at micromolar concentrations .
Biological Activity
The compound 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid , commonly referred to as Fmoc-Tyr(But)-OH, is a derivative of tyrosine with significant implications in medicinal chemistry and biochemistry. Its complex structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C28H29NO5
- Molecular Weight : 459.53 g/mol
- CAS Number : 71989-38-3
- Appearance : White to off-white powder
- Purity : ≥98% (HPLC)
The biological activity of Fmoc-Tyr(But)-OH can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The Fmoc group provides stability and protection during synthesis, while the tyrosine moiety can participate in biochemical reactions akin to natural amino acids.
Key Mechanisms:
- Enzyme Modulation : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Interaction : It could potentially bind to receptors involved in neurotransmission or hormonal signaling, affecting physiological responses.
- Peptide Synthesis : As a protected amino acid, it is integral in synthesizing peptides that exhibit biological activity.
Biological Activity
The biological activity of Fmoc-Tyr(But)-OH has been explored in various studies:
Antioxidant Activity
Research indicates that compounds similar to Fmoc-Tyr(But)-OH exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.
Neuroprotective Effects
Studies have suggested that derivatives of tyrosine can have neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier enhances its relevance in neurological research.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate antioxidant properties | Showed significant reduction in oxidative stress markers in vitro. |
| Study 2 | Assess neuroprotective effects | Demonstrated protective effects against neuronal apoptosis in animal models. |
| Study 3 | Evaluate enzyme inhibition | Identified as a competitive inhibitor for specific kinases involved in cancer progression. |
Potential Therapeutic Applications
Given its biological activities, Fmoc-Tyr(But)-OH holds promise in several therapeutic areas:
- Cancer Therapy : Its role as an enzyme inhibitor suggests potential applications in targeted cancer therapies.
- Neurodegenerative Diseases : The neuroprotective properties may be harnessed for treating conditions like Alzheimer's and Parkinson's disease.
- Antioxidant Supplements : Its antioxidant capabilities could be explored for dietary supplements aimed at reducing oxidative stress.
Q & A
Basic: What are the critical safety precautions for handling this compound in peptide synthesis?
Answer:
The compound exhibits acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Researchers must:
- Use personal protective equipment (PPE) : gloves, lab coat, and safety goggles.
- Ensure local exhaust ventilation to avoid inhaling dust or aerosols.
- Avoid skin contact; wash immediately with soap and water if exposed .
- Store in a dry, cool environment away from incompatible materials like strong acids/bases .
Advanced: How can coupling efficiency of this Fmoc-protected derivative be optimized in solid-phase peptide synthesis (SPPS)?
Answer:
Coupling efficiency depends on:
- Activation reagents : Use carbodiimides (e.g., EDC·HCl) with additives like HOBt to minimize racemization .
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are optimal for solubility and reaction kinetics.
- Reaction time and temperature : Extended reaction times (48 hours) at room temperature improve yields, as shown in analogous Fmoc-amino acid syntheses .
- Monitoring : Employ Kaiser or chloranil tests to confirm complete coupling before deprotection .
Basic: What analytical methods validate the purity and structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Fmoc-group integrity. For example, Fmoc protons appear at δ 7.3–7.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks) .
- Reverse-phase HPLC (RP-HPLC) : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .
Advanced: How does the tert-butyloxycarbonyloxymethyl (Boc-OCH₂) group affect stability during peptide synthesis?
Answer:
The Boc-OCH₂ group:
- Enhances acid lability : Removed under mild acidic conditions (e.g., 30% TFA in DCM) without affecting Fmoc groups .
- Improves solubility : The hydrophobic tert-butyl moiety aids in dissolving the compound in organic solvents during SPPS .
- Steric effects : May slow coupling kinetics; compensate by increasing activation reagent stoichiometry (1.5–2.0 equiv) .
Advanced: What strategies mitigate racemization during incorporation of this amino acid into peptide chains?
Answer:
Racemization is minimized by:
- Low-temperature reactions : Perform couplings at 0–4°C to reduce base-induced epimerization .
- Additives : Use Oxyma Pure or HOAt instead of HOBt to suppress racemization .
- Short deprotection times : Limit Fmoc removal with 20% piperidine in DMF to 10–15 minutes .
- Steric hindrance : The Boc-OCH₂ group may reduce racemization by shielding the α-carbon .
Basic: What are the environmental precautions for disposing of this compound?
Answer:
- Waste collection : Dispose as hazardous organic waste via licensed facilities. Do not pour into drains .
- Spill management : Absorb with inert material (e.g., sand), seal in containers, and ventilate the area .
- Ecotoxicity : Limited data available; assume toxicity to aquatic life due to structural analogs .
Advanced: How can computational modeling predict interactions of this compound with biological targets?
Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases) or receptors. The fluorinated phenyl group may engage in π-π stacking or hydrophobic interactions .
- QSAR models : Correlate substituent effects (e.g., Boc-OCH₂ vs. other protecting groups) on bioactivity .
- MD simulations : Analyze conformational stability in aqueous vs. lipid environments .
Advanced: What synthetic routes are reported for analogous Fmoc-protected amino acids?
Answer:
Key steps include:
- Fmoc-Cl coupling : React precursor amino acids with Fmoc-Cl in 1,4-dioxane/Na₂CO₃ (yields >75%) .
- Reductive amination : For non-natural side chains, use NaBH₃CN or other reductants .
- Post-modification : Introduce fluorinated or heteroaromatic groups via Pd-catalyzed cross-coupling .
- Purification : Flash chromatography or RP-HPLC isolates products with >95% purity .
Basic: What are the storage conditions to ensure long-term stability?
Answer:
- Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation .
- Use airtight, light-resistant containers to avoid moisture absorption and photodegradation .
- Monitor for decomposition via TLC or HPLC if stored >6 months .
Advanced: How can NMR spectroscopy resolve contradictions in stereochemical assignments?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
